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Compound of Interest

Compound Name: Carbon monoxide (13C)

CAS No.: 1641-69-6

Cat. No.: B163133 Get Quote

Ticket ID: NMR-13CO-SOLV-RES Status: Open Assigned Specialist: Senior Application

Scientist (Spectroscopy Division)

Executive Summary
You are likely encountering a scenario where your analyte’s carbonyl signal (160–220 ppm) is

obscured by the carbonyl resonance of a deuterated solvent (e.g., Acetone-

at ~206 ppm, Acetic Acid-

at ~178 ppm) or by baseline artifacts from non-deuterated solvent suppression.

This guide prioritizes non-destructive spectroscopic solutions (Pulse Sequences &

Temperature) before recommending chemical manipulation.

Phase 1: Diagnostic & Triage
Before altering your sample, confirm the nature of the overlap.
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Symptom Probable Cause Recommended Action

Broad, truncation artifacts near

160-220 ppm

Receiver gain overload from

solvent

Re-run with lower RG; Apply

backward linear prediction

(LPC).

Exact frequency match (Single

sharp peak)
True Chemical Shift Overlap

Proceed to Protocol A

(Temperature).

Multiple peaks buried in

solvent multiplet

Coupling overlap (e.g.,

)

Proceed to Protocol C (2D

Filtering).

Baseline roll obscuring peaks Acoustic ringing or Phase error
Apply backward LPC; Check

probe tuning.

Phase 2: Experimental Protocols
Protocol A: The Thermodynamic Shift (Variable
Temperature)
Mechanism: Carbonyl carbons are highly sensitive to hydrogen bonding and local dielectric

environments. Solvent signals (bulk medium) and analyte signals (solute) possess different

Temperature Coefficients (

). Changing the temperature alters the H-bond network, causing the peaks to "walk" away from
each other.

Applicability: Small molecules, Drug candidates, Peptides.

Step-by-Step Workflow:

Baseline Scan: Acquire a standard 1D

C spectrum at 298 K (25°C).

Safety Check: Verify the boiling point of your solvent and the rating of your NMR tube.

Acetone-
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B.P.: 56°C (Do not exceed 45°C).

Acetic Acid-

B.P.: 118°C.

The Shift: Change the probe temperature by ±10 K.

Heating: Generally sharper lines (reduced viscosity).

Cooling: Useful if the sample is thermally unstable, but broadens lines.

Equilibration: Allow 10 minutes for thermal equilibrium to prevent shimming gradients.

Acquisition: Re-acquire the spectrum.

Overlay: Process both spectra. The solvent peak will shift minimally compared to the solute

carbonyl, revealing the hidden peak as a "shoulder" or distinct resonance.

Expert Insight: If using Acetone-

, the carbonyl carbon is a septet due to coupling with deuterium (

Hz). Your singlet may be hiding between the septet lines. A 5 K shift is often enough

to move it into a "valley."

Protocol B: The Kinetic Filter (T1 Relaxation Nulling)
Mechanism: Small solvent molecules (like Acetone) typically have different longitudinal

relaxation times (

) compared to larger drug-like molecules. By using an Inversion Recovery sequence, we can
"null" the solvent signal while the analyte signal remains positive (or negative).

Applicability: When VT is impossible (thermal instability) or ineffective.
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Step-by-Step Workflow:

Determine

(Rough Estimate): Run a fast inversion recovery array (t1ir).

Solvent Carbonyl

: Often 10–20 seconds (inefficient relaxation without protons attached).

Analyte Carbonyl

: Often 2–8 seconds (depending on CSA and size).

Calculate Null Point (

): Use the equation:

.

Target: Calculate

to null the Solvent.

Pulse Sequence: Select ZG_inv (Bruker) or s2pul with inversion (Varian/Agilent).

(Relaxation Delay):

.

(180° pulse): Calibrate precisely.

(Inversion Delay): Set to calculated

of the solvent.

Result: The solvent peak will be near zero intensity. The analyte peak (having recovered

faster) will appear positive.

Protocol C: The Geometric Solution (2D HMBC Filtering)
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Mechanism: This is the "Gold Standard" for assignment. Instead of trying to separate peaks in

the congested

C dimension (F2), we separate them based on the protons they are coupled to in the

H dimension (F1).

Logic:

Solvent Carbonyl: Couples to Solvent Protons (e.g., Acetone C=O couples to Acetone

at 2.05 ppm).

Analyte Carbonyl: Couples to Analyte Protons (e.g.,

-protons).

Unless the analyte protons are also at exactly 2.05 ppm, the cross-peaks will be separated in

the 2D plane.

Step-by-Step Workflow:

Select Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

Crucial: Ensure the

C spectral width covers the carbonyl region (set center ~180 ppm, width ~250 ppm).

Optimization: Set Long-range coupling constant (

) to 8 Hz (standard) or 5 Hz (if 3-bond coupling is weak).

Acquisition:

Scans: 16–32 (Carbonyls are quaternary and insensitive).

Increments (TD1): 256 or 512 for high resolution in F1.

Analysis: Look for cross-peaks at the
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C frequency of the overlap.

If you see a cross-peak aligning with your sample's protons, that is your carbon. The

solvent carbon will only correlate with the solvent proton line.

Phase 3: Decision Logic & Visualization
The following diagram illustrates the decision matrix for resolving overlap.
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START: 13CO Signal Obscured

Is the solvent Carbonyl-containing?
(Acetone, Acetic Acid, etc.)

Check for Artifacts
(Phasing, Truncation, Ringing)

No (CDCl3, DMSO)

Is Sample Thermally Stable?

Yes

PROTOCOL A: Variable Temp (VT)
Shift +/- 10K

Yes

PROTOCOL B: T1 Filtering
(Inversion Recovery)

No

Peaks Separated?
(Check Shoulder)

PROTOCOL C: 2D HMBC
Resolve via 1H (F1) Dimension

No

RESOLUTION COMPLETE

Yes

If T1s similar

Assign via Correlations

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample

stability and solvent properties.
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Phase 4: Frequently Asked Questions (FAQ)
Q1: Can I just use DEPT-135 or DEPT-90 to remove the solvent? A:No. DEPT (Distortionless

Enhancement by Polarization Transfer) relies on polarization transfer from attached protons.

The Problem: Both solvent carbonyls (e.g., Acetone C=O) and most drug/analyte carbonyls

(Ketones, Esters, Amides) are Quaternary Carbons (no attached protons).

The Result: DEPT will suppress both the solvent and your signal. It is useless for carbonyls.

Q2: What if I am using a protonated solvent (Non-deuterated) and the signal is massive? A:

You need Multiple Solvent Suppression.

For 1D

C: This is difficult due to dynamic range.

For 2D (HMBC/HSQC): Use a pulse sequence with "WET" or "Presaturation" on the proton

channel during the relaxation delay. This suppresses the

H signal of the solvent, preventing it from transferring magnetization to the

C, effectively cleaning up the 2D map.

Q3: I see "shadow" peaks near my carbonyl. Is this overlap? A: If you are using a deuterated

solvent like Acetone-

or DMSO-

, you are likely seeing Isotope Shifts.

The solvent signal is a multiplet (Septet for Acetone).

If your sample has exchangeable protons that are partially deuterated by the solvent, you

may see two peaks for your carbonyl: one for the

species and one for the

species. This is not overlap; it is isotope chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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